molecular formula C10H11BrFN B13302652 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Katalognummer: B13302652
Molekulargewicht: 244.10 g/mol
InChI-Schlüssel: OYLATPVKNJCHDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features bromine and fluorine substituents, which can significantly influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the synthesis of the indole core, halogenation to introduce bromine and fluorine, and purification through techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: Halogen atoms (bromine and fluorine) can be replaced with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as amines or ethers .

Wissenschaftliche Forschungsanwendungen

5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the fluorine substituent.

    7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the bromine substituent.

    3,3-dimethyl-2,3-dihydro-1H-indole: Lacks both bromine and fluorine substituents.

Uniqueness

The presence of both bromine and fluorine atoms in 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole makes it unique compared to its analogs.

Eigenschaften

Molekularformel

C10H11BrFN

Molekulargewicht

244.10 g/mol

IUPAC-Name

5-bromo-7-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11BrFN/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3

InChI-Schlüssel

OYLATPVKNJCHDM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNC2=C1C=C(C=C2F)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.